molecular formula C6H3Cl3N4 B11873408 6-(trichloromethyl)-5H-purine

6-(trichloromethyl)-5H-purine

Cat. No.: B11873408
M. Wt: 237.5 g/mol
InChI Key: XBXVLKDTXYRLEE-UHFFFAOYSA-N
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Description

6-(trichloromethyl)-5H-purine is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trichloromethyl)-5H-purine typically involves the introduction of a trichloromethyl group into the purine ring. One common method is the chlorination of a precursor purine compound using sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as trifluoroacetic acid at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-(trichloromethyl)-5H-purine undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form a carboxyl group.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 6-carboxyl-5H-purine.

    Reduction: Formation of 6-methyl-5H-purine.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

6-(trichloromethyl)-5H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(trichloromethyl)-5H-purine involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can affect various biochemical pathways, making the compound of interest in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(trichloromethyl)pyridine: Another compound with a trichloromethyl group, used as a nitrification inhibitor.

    6-methyl-5H-purine: A similar purine compound with a methyl group instead of a trichloromethyl group.

Uniqueness

6-(trichloromethyl)-5H-purine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H3Cl3N4

Molecular Weight

237.5 g/mol

IUPAC Name

6-(trichloromethyl)-5H-purine

InChI

InChI=1S/C6H3Cl3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-3H

InChI Key

XBXVLKDTXYRLEE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=NC=NC2=N1)C(Cl)(Cl)Cl

Origin of Product

United States

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